molecular formula C11H11ClN4O B12636463 2-Amino-5-{[(5-chloropyrimidin-2-yl)amino]methyl}phenol CAS No. 920512-22-7

2-Amino-5-{[(5-chloropyrimidin-2-yl)amino]methyl}phenol

Cat. No.: B12636463
CAS No.: 920512-22-7
M. Wt: 250.68 g/mol
InChI Key: IPVUCKMMIAXSDT-UHFFFAOYSA-N
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Description

2-Amino-5-{[(5-chloropyrimidin-2-yl)amino]methyl}phenol is an organic compound that features both amino and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(5-chloropyrimidin-2-yl)amino]methyl}phenol typically involves the reaction of 2-Amino-5-chloropyrimidine with a suitable phenolic compound under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(5-chloropyrimidin-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group would yield quinones, while substitution of the chlorine atom could result in various substituted pyrimidines.

Scientific Research Applications

2-Amino-5-{[(5-chloropyrimidin-2-yl)amino]methyl}phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(5-chloropyrimidin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The amino and phenolic groups allow it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological processes and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloropyrimidine: A precursor in the synthesis of the target compound.

    5-Chloropyrimidin-2-amine: Another related compound with similar structural features.

Uniqueness

2-Amino-5-{[(5-chloropyrimidin-2-yl)amino]methyl}phenol is unique due to the presence of both amino and phenolic groups, which provide it with distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

920512-22-7

Molecular Formula

C11H11ClN4O

Molecular Weight

250.68 g/mol

IUPAC Name

2-amino-5-[[(5-chloropyrimidin-2-yl)amino]methyl]phenol

InChI

InChI=1S/C11H11ClN4O/c12-8-5-15-11(16-6-8)14-4-7-1-2-9(13)10(17)3-7/h1-3,5-6,17H,4,13H2,(H,14,15,16)

InChI Key

IPVUCKMMIAXSDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=NC=C(C=N2)Cl)O)N

Origin of Product

United States

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